![molecular formula C18H17N3O3 B5501235 4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5501235.png)
4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound with potential relevance in various fields of chemistry and pharmacology. Its structure and properties suggest a range of applications, although the specific uses are not detailed in the available literature.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazol-2-yl benzamide derivatives often involves multi-step processes starting from basic aromatic acids and other precursors. For example, one study describes the synthesis of similar compounds using 2-methoxybenzohydrazide, cyclizing to oxadiazole and then treating with hydrazine hydrate for the final product (Taha et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques like X-ray diffraction and density functional theory (DFT) calculations. These analyses provide insights into the geometrical parameters and electronic properties of the molecules. For instance, a study employed X-ray single crystal diffraction and DFT to analyze a similar 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide molecule (Demir et al., 2015).
Scientific Research Applications
Nematocidal Activity
A novel series of 1,2,4-oxadiazole derivatives, which includes compounds structurally related to 4-methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, showed significant nematocidal activity against Bursaphelenchus xylophilus. Compounds in this series were found to exhibit better efficacy than commercial nematicides, suggesting their potential as lead compounds for further development in agricultural applications (Liu et al., 2022).
Antidiabetic Screening
The compound's framework has been incorporated into the synthesis of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which were evaluated for in vitro antidiabetic activity. This study demonstrates the compound's relevance in medicinal chemistry, specifically in the development of antidiabetic agents (Lalpara et al., 2021).
Anticancer Evaluation
Research on derivatives of 1,3,4-oxadiazole for anticancer activity identified several compounds, including ones related to this compound, with promising efficacy against various cancer cell lines. These findings underline the compound's utility in the search for novel anticancer therapeutics (Salahuddin et al., 2014).
Antimicrobial Activities
The compound's structure has contributed to the development of new 1,2,4-triazole derivatives with good to moderate antimicrobial activities. This suggests its importance in the synthesis of potential antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Compounds related to this compound have been studied for their effectiveness as corrosion inhibitors for mild steel in sulfuric acid media. The efficiency of these compounds in protecting against corrosion highlights their potential industrial applications, particularly in materials science and engineering (Bouklah et al., 2006).
Mechanism of Action
Target of Action
AKOS000635866, also known as CCG-281111, primarily targets the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell adhesion, migration, and proliferation .
Mode of Action
CCG-281111 acts as an inhibitor of the RhoA transcriptional signaling pathway . It operates downstream of Rho, blocking transcription stimulated by various proteins involved in the Rho pathway . The compound’s action seems to target the MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The RhoA pathway plays a crucial role in the regulation of the actin cytoskeleton, cell polarity, and gene expression . By inhibiting this pathway, CCG-281111 can potentially disrupt these cellular processes, leading to changes in cell behavior .
Result of Action
The inhibition of the RhoA pathway by CCG-281111 has shown promising results in cancer cell functional assays . For instance, it has been observed to inhibit DNA synthesis in prostate cancer cells and reduce the growth of certain melanoma lines . It also appears to selectively stimulate apoptosis in certain melanoma cell lines .
Future Directions
properties
IUPAC Name |
4-methoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-5-3-4-6-15(12)17-20-16(24-21-17)11-19-18(22)13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAIGZBGIRTYHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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